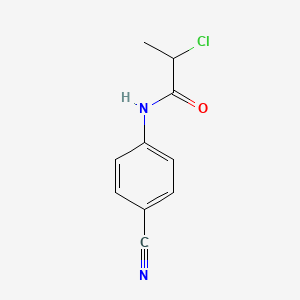

2-chloro-N-(4-cyanophenyl)propanamide

Description

2-Chloro-N-(4-cyanophenyl)propanamide (CAS: 572881-44-8) is a chloro-substituted propanamide derivative featuring a 4-cyanophenyl group. Its molecular formula is C₁₀H₉ClN₂O, with a molecular weight of 208.64 g/mol . Key physical properties include a melting point of 138–140°C, boiling point of 418.3±30.0°C, and density of 1.3±0.1 g/cm³ .

Propriétés

Numéro CAS |

40781-36-0 |

|---|---|

Formule moléculaire |

C10H9ClN2O |

Poids moléculaire |

208.64 g/mol |

Nom IUPAC |

2-chloro-N-(4-cyanophenyl)propanamide |

InChI |

InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-4-2-8(6-12)3-5-9/h2-5,7H,1H3,(H,13,14) |

Clé InChI |

YJKWYWDSLSGVDW-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)C#N)Cl |

SMILES canonique |

CC(C(=O)NC1=CC=C(C=C1)C#N)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Propanamides

2-Chloro-N-(4-methylphenyl)propanamide (CNMP)

- Molecular Formula: C₁₀H₁₂ClNO

- Key Differences: Replaces the 4-cyanophenyl group with a 4-methylphenyl moiety.

- Properties: The methyl group (electron-donating) increases hydrophobicity compared to the cyano group (electron-withdrawing). CNMP is utilized in continuous crystallization studies, highlighting its role in pharmaceutical intermediate synthesis .

- Applications : Key starting material for α-thio-β-chloroacrylamides, emphasizing its utility in scalable API manufacturing .

2-Bromo-N-(4-chlorophenyl)propanamide

- Molecular Formula: C₉H₉BrClNO

- Key Differences : Bromine replaces chlorine at the propanamide α-position.

Substituent Position and Bioactivity

4-Cyanophenyl vs. 3-Cyanophenyl Analogs

- Example: Compound 80 (3-cyanophenyl analog) exhibits reduced dual RNase H/IN inhibition (IC₅₀: 1.77 µM RNase H, 1.18 µM IN) compared to the 4-cyanophenyl derivative 79, underscoring the importance of para-substitution for balanced inhibitory activity .

- Meta-Substituted Analogs: Compounds 81 (5-pyrimidyl) and 82 (3-cyanophenyl) show higher selectivity for RNase H over IN compared to para-substituted analogs, suggesting meta-substitution favors target specificity .

Functional Group Modifications

2-Chloro-N-(4-cyanophenyl)acetamide

- Molecular Formula : C₉H₇ClN₂O

- Key Differences : Acetamide (C₂ backbone) replaces propanamide (C₃).

- Impact : Shorter carbon chain reduces molecular weight (192.62 g/mol ) and alters solubility. Used in synthetic organic chemistry for intermediate synthesis .

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide

- Molecular Formula : C₇H₉ClN₂OS

- Key Differences: Thiazole ring replaces the 4-cyanophenyl group.

Complex Substitutions

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Molecular Formula : C₁₆H₁₉ClN₂O

- Key Features : Combines chlorophenethyl and isobutylphenyl groups.

- Synthesis : Prepared via Schotten-Baumann reaction, demonstrating adaptability in amide bond formation for diverse pharmacological scaffolds .

MR-39

Comparative Data Table

Key Research Findings

- Substituent Position: Para-substituted 4-cyanophenyl groups optimize dual enzyme inhibition (RNase H/IN), while meta-substitution enhances selectivity .

- Halogen Effects : Bromine analogs exhibit slower reaction kinetics due to steric bulk, whereas chlorine balances reactivity and stability .

- Backbone Modifications : Propanamide derivatives (C₃) generally show higher thermal stability compared to acetamides (C₂), as seen in melting point data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.